3-[(1-Benzylpiperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one
Description
Properties
IUPAC Name |
3-[(1-benzylpiperidin-4-yl)methyl]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O/c21-17-6-9-18-14-20(17)13-16-7-10-19(11-8-16)12-15-4-2-1-3-5-15/h1-6,9,14,16H,7-8,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCECUBAUYAIPDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=NC=CC2=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-Benzylpiperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one typically involves the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions, starting with the benzylation of piperidine.
Coupling with Dihydropyrimidinone: The benzylpiperidine intermediate is then coupled with a dihydropyrimidinone precursor under specific reaction conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-[(1-Benzylpiperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an aldehyde, while reduction may produce an alcohol.
Scientific Research Applications
Neurological Disorders
The inhibition of acetylcholinesterase positions this compound as a candidate for treating neurodegenerative diseases such as Alzheimer's disease. Increased acetylcholine levels can improve cognitive function in patients suffering from such conditions.
Antidepressant Activity
Due to its interaction with dopaminergic and serotonergic systems, the compound may have potential applications as an antidepressant. Studies exploring its effects on mood regulation are ongoing.
Antioxidative Therapy
The antioxidative properties suggest potential uses in preventing or treating conditions associated with oxidative stress, including cardiovascular diseases and certain cancers.
Case Study 1: Cognitive Enhancement
A study investigated the effects of 3-[(1-Benzylpiperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one on cognitive performance in animal models. Results indicated significant improvements in memory tasks compared to control groups, supporting its potential as a cognitive enhancer .
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of this compound against neurotoxicity induced by oxidative stress in neuronal cell cultures. The findings demonstrated a reduction in cell death and improved cell viability, suggesting therapeutic potential for neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 3-[(1-Benzylpiperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally and functionally related analogs, focusing on core structure , substituents , synthetic methods , and biological implications .
Table 1: Key Structural and Functional Comparisons
Key Findings:
Structural Variations: The pyrido[3,4-d]pyrimidin-4(3H)-one derivatives (e.g., 50b, 50e) feature a fused pyridine ring, enhancing aromatic stacking interactions compared to the simpler dihydropyrimidinone core of the target compound . Acrylamide analogs (e.g., compound 5) replace the dihydropyrimidinone with a conjugated acrylamide system, altering electronic properties and bioavailability .
Substituent Impact: The benzylpiperidine group is a common motif across analogs, but its position (e.g., methylene vs. ethyl linkage) modulates steric effects and target binding. Amino substitution (as in 6-amino-2-(4-benzylpiperidin-1-yl)-dihydropyrimidin-4-one) introduces additional hydrogen-bonding sites, which may enhance enzyme inhibition compared to the non-amino target compound .
Biological Correlations: The triazolo-pyridine analog (3-(1-benzylpiperidin-4-yl)-3H-triazolo[4,5-b]pyridine) exhibits strong negative correlations with ASP-Phe methyl ester, suggesting divergent metabolic pathways compared to the dihydropyrimidinone core . Pyrido[3,4-d]pyrimidin-4(3H)-ones with SEM-protecting groups demonstrate improved synthetic yields (36–43%) and solubility, critical for in vivo testing .
Synthetic Strategies: Reductive amination (e.g., sodium triacetoxyborohydride in DCM/MeOH) is widely used for piperidine-linked analogs . Mitsunobu reactions and cesium carbonate-mediated alkylations are preferred for pyrido-pyrimidinone derivatives .
Biological Activity
3-[(1-Benzylpiperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one is a compound of interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activities, and potential therapeutic applications, supported by relevant data tables and case studies.
- Molecular Formula : C18H24N2O
- Molecular Weight : 288.40 g/mol
- CAS Number : 118548758
The structure features a dihydropyrimidinone core with a benzylpiperidine moiety, which is crucial for its biological activity.
Biological Activity Overview
The biological activities of this compound have been studied in various contexts:
Antitumor Activity
Research indicates that compounds similar to this structure exhibit significant antitumor effects. For example, studies have shown that certain dihydropyrimidinones can inhibit cell proliferation in cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Neuroprotective Effects
The compound has been evaluated for neuroprotective properties, particularly in models of neurodegenerative diseases. It has been suggested that the benzylpiperidine moiety enhances its ability to cross the blood-brain barrier, contributing to its effectiveness in protecting neuronal cells from oxidative stress .
Antidepressant Properties
In preclinical studies, derivatives of this compound demonstrated potential antidepressant-like effects in animal models. The mechanism is believed to involve modulation of neurotransmitter systems, including serotonin and norepinephrine pathways .
Data Table: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Antitumor | Induction of apoptosis | |
| Neuroprotection | Protection against oxidative stress | |
| Antidepressant | Modulation of serotonin and norepinephrine |
Case Studies
- Antitumor Effects : A study conducted on various cancer cell lines demonstrated that the compound significantly reduced cell viability at concentrations as low as 10 µM. The underlying mechanism involved the activation of caspase pathways leading to apoptosis .
- Neuroprotection in Models of Alzheimer's Disease : In vitro experiments showed that treatment with this compound reduced amyloid-beta-induced cytotoxicity in neuronal cultures. This suggests a protective role against neurodegeneration associated with Alzheimer's disease .
- Behavioral Studies for Antidepressant Effects : In rodent models, administration of the compound resulted in decreased immobility time in forced swim tests, indicative of antidepressant-like effects. The study highlighted its potential as a novel treatment for depression .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-[(1-Benzylpiperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one, and how can reaction yields be optimized?
- Methodology :
- Stepwise alkylation : React 1-benzylpiperidin-4-ylmethanol with a pyrimidinone precursor under Mitsunobu conditions (e.g., using DIAD and triphenylphosphine in THF) to install the benzylpiperidine moiety. Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) .
- Optimization : Monitor reaction progress via TLC or HPLC. Increase yields by controlling moisture (anhydrous DMF as solvent) and using excess alkylating agents (1.5–2.0 equivalents) .
Q. How should researchers characterize the purity and structural identity of this compound?
- Analytical workflow :
- NMR : Use H/C NMR to confirm substituent positions (e.g., benzyl protons at δ 7.2–7.4 ppm, piperidine CH at δ 2.5–3.0 ppm) .
- LC-MS : Confirm molecular weight (e.g., [M+H] at m/z ~335) and check for side products.
- HPLC : Employ a C18 column with a mobile phase of ammonium acetate buffer (pH 6.5)/acetonitrile (70:30) to assess purity (>95%) .
Q. What solvents and storage conditions are optimal for stability studies?
- Stability protocol :
- Solubility : Dissolve in DMSO (10 mM stock) for biological assays; avoid aqueous buffers due to low solubility .
- Storage : Store at –20°C under inert gas (argon) to prevent oxidation. Monitor degradation via monthly HPLC checks .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., varying IC values across studies)?
- Troubleshooting :
- Assay variability : Standardize cell lines (e.g., HEK293 vs. CHO) and incubation times (24–48 hr) to minimize discrepancies.
- Metabolic interference : Test for off-target effects using kinase profiling panels (e.g., Eurofins KinaseScan) to identify confounding targets .
- Data normalization : Use internal controls (e.g., staurosporine for apoptosis assays) to calibrate activity measurements .
Q. What strategies are effective for identifying and quantifying synthetic impurities in this compound?
- Impurity profiling :
- HPLC-MS/MS : Detect trace impurities (e.g., de-benzylated byproducts) with a sensitivity limit of 0.1% using a Q-TOF mass spectrometer .
- Synthetic controls : Spike reactions with known impurities (e.g., 3-[piperidin-4-ylmethyl] analogs) as reference standards during method development .
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
- SAR framework :
- Scaffold modifications : Replace the benzyl group with substituted aryl rings (e.g., 4-fluorobenzyl) to assess π-π stacking effects.
- Docking simulations : Use AutoDock Vina to model interactions with target receptors (e.g., dopamine D) and prioritize analogs for synthesis .
- In vitro validation : Test analogs in radioligand binding assays (e.g., H-spiperone for D affinity) to correlate computational predictions with experimental data .
Q. What methodologies are recommended for enantiomeric separation if chiral centers are introduced?
- Chiral resolution :
- HPLC : Use a Chiralpak IA-3 column with hexane/isopropanol (90:10) to separate enantiomers. Optimize flow rate (1.0 mL/min) and detection at 254 nm .
- Crystallization : Co-crystallize with chiral resolving agents (e.g., tartaric acid derivatives) and confirm absolute configuration via X-ray diffraction .
Data Interpretation & Validation
Q. How should researchers address conflicting results in metabolic stability assays (e.g., microsomal vs. hepatocyte data)?
- Validation steps :
- Cross-model comparison : Run parallel assays in rat liver microsomes and primary hepatocytes to identify species-specific metabolism.
- Metabolite ID : Use high-resolution LC-MS to detect phase I/II metabolites (e.g., hydroxylation or glucuronidation products) .
- CYP inhibition : Screen for CYP3A4/2D6 interactions to explain variability in clearance rates .
Q. What in vivo models are appropriate for evaluating pharmacokinetic (PK) properties?
- PK study design :
- Rodent models : Administer 10 mg/kg (IV and PO) in Sprague-Dawley rats. Collect plasma samples at 0.5, 1, 2, 4, 8, 12, 24 hr for LC-MS/MS analysis.
- Tissue distribution : Sacrifice animals at 4 hr post-dose to quantify brain/plasma ratios, leveraging the compound’s benzylpiperidine moiety for CNS penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
